molecular formula C27H37F B3316371 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]- CAS No. 95379-18-3

1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-

Cat. No.: B3316371
CAS No.: 95379-18-3
M. Wt: 380.6 g/mol
InChI Key: KXVKHTYRWKADCL-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- is a complex organic compound with a unique structure that includes biphenyl, ethyl, fluoro, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-pentylcyclohexyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-ethyl-2-fluoro-1-[4-[2-(4-pentylcyclohexyl)ethyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37F/c1-3-5-6-7-22-8-10-23(11-9-22)12-13-24-14-17-25(18-15-24)26-19-16-21(4-2)20-27(26)28/h14-20,22-23H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVKHTYRWKADCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158106
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-pentylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95379-18-3
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-pentylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-fluoro-4'-(2-(trans-4-pentylcyclohexyl)ethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
Reactant of Route 2
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
Reactant of Route 3
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
Reactant of Route 4
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
Reactant of Route 5
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-
Reactant of Route 6
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-

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